molecular formula C14H18N2OS B3941872 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone

3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone

Cat. No. B3941872
M. Wt: 262.37 g/mol
InChI Key: ZNMSFGHCOVVUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone, also known as BZT-1, is a synthetic compound that belongs to the class of tropane derivatives. It has been extensively studied for its potential use as a dopamine transporter ligand, which could have implications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In

Mechanism of Action

3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone acts as a competitive inhibitor of dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons and increasing the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to the activation of dopamine receptors in postsynaptic neurons, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the concentration of dopamine in the synaptic cleft. At low concentrations, this compound may have a neuroprotective effect by preventing the reuptake of dopamine and increasing its availability in the brain. At higher concentrations, this compound may have a stimulant effect by activating dopamine receptors and increasing the release of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone in lab experiments is its high affinity for dopamine transporters, which allows for the selective modulation of dopamine transmission. However, this compound has also been shown to have a relatively short half-life, which may limit its use in long-term experiments. Additionally, the potential for off-target effects and toxicity must be carefully evaluated when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone. One area of research is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for dopamine transporters. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Parkinson's disease and ADHD. Additionally, the use of this compound as a tool for studying the role of dopamine transporters in brain function and behavior could lead to a better understanding of the underlying mechanisms of these disorders.

Scientific Research Applications

3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as a dopamine transporter ligand. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft, and their dysfunction has been implicated in neurological disorders such as Parkinson's disease and ADHD. This compound has been shown to have a high affinity for dopamine transporters, making it a potential candidate for the development of drugs that could modulate dopamine transmission.

properties

IUPAC Name

3-benzyl-5-butan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-10(2)12-13(17)16(14(18)15-12)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSFGHCOVVUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=S)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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